(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
Overview
Description
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known as MPP, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological applications.
Mechanism of Action
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone also inhibits the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has also been shown to induce apoptosis (programmed cell death) in cancer cells and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. However, one limitation is the potential for off-target effects and toxicity at higher concentrations.
Future Directions
There are several future directions for the use of (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone in scientific research. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the development of (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone analogs with improved potency and specificity towards its target enzymes and signaling pathways. Additionally, the use of (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone in combination with other therapeutic agents could be explored for its synergistic effects.
In conclusion, (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a synthetic compound with potential biological and pharmacological applications. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a promising therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4-methoxyphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-17-7-5-16(6-8-17)20(26)25-14-11-19(24-25)15-3-9-18(10-4-15)28-21-22-12-2-13-23-21/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBVNHNQSMQVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145933 | |
Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321998-83-8 | |
Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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